4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE
Description
4-(Benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine is a synthetic small molecule featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a phenyl group at position 2, and a morpholine-containing ethylamine moiety at position 3. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive oxazole derivatives targeting enzymes or receptors requiring sulfonamide interactions .
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-morpholin-4-ylethyl)-2-phenyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-29(26,18-9-5-2-6-10-18)21-20(22-11-12-24-13-15-27-16-14-24)28-19(23-21)17-7-3-1-4-8-17/h1-10,22H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIXENWBSAWHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the benzenesulfonyl group, and the attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzenesulfonyl Group
The benzenesulfonyl moiety (–SO₂C₆H₅) is highly electron-withdrawing, making adjacent carbons susceptible to nucleophilic attack. While direct experimental data for this compound is limited, analogous sulfonyl-containing systems demonstrate predictable reactivity:
For example, hydrolysis of sulfonyl groups in related compounds often yields sulfonic acids or amines under acidic/basic conditions .
Acid-Base Reactions at the Morpholine Moiety
The morpholine ring (C₄H₈NO) contains a tertiary amine capable of participating in acid-base chemistry:
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Protonation : Forms water-soluble salts in acidic media (e.g., HCl), enhancing solubility for pharmaceutical applications .
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Coordination : Acts as a weak ligand for metal ions in catalytic systems, though steric hindrance from the ethyl chain may limit this activity.
Table : pH-dependent behavior of morpholine derivatives
| pH Range | Dominant Form | Applications |
|---|---|---|
| < 4 | Protonated morpholinium ion | Salt formation for drug delivery |
| 7–10 | Neutral tertiary amine | Solubility in organic media |
Functionalization of the Secondary Amine
The –NH– group in the N-[2-(morpholin-4-yl)ethyl] side chain can undergo typical secondary amine reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetyl derivative |
| Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium salt |
| Oxidation | H₂O₂, Fe catalysts | Nitroso or nitro derivatives |
The ethyl spacer between the morpholine and amine reduces steric hindrance, facilitating these transformations. Similar reactions are observed in morpholine-ethylamine analogs .
Oxazole Ring Reactivity
The 1,3-oxazole core is stabilized by aromaticity but can undergo ring-opening or electrophilic substitution under specific conditions:
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Electrophilic Substitution :
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Ring-Opening Hydrolysis :
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Under strong acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the oxazole ring may cleave to form a diamide or imidazole derivative.
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Example Pathway :
Redox Reactions
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Oxidation :
The morpholine ethyl chain (–CH₂CH₂–) may oxidize to a carbonyl group (–CO–) under strong oxidizing agents (e.g., KMnO₄), forming a ketone-linked morpholine derivative. -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) could reduce the oxazole ring to a thiazolidine analog, though this remains speculative without experimental data.
Cross-Coupling Reactions
The phenyl and benzenesulfonyl groups may participate in transition-metal-catalyzed reactions:
| Reaction Type | Catalyst System | Potential Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Biaryl formation via C–C coupling |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of N-containing moieties |
These reactions are hypothetical but align with trends in aryloxazole chemistry .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds containing the oxazole ring have been investigated for their ability to target specific cancer pathways .
- Antimicrobial Properties : Compounds with benzenesulfonamide groups are known for their antimicrobial efficacy. They can inhibit bacterial growth by interfering with folate synthesis, which is crucial for bacterial survival .
- Neurological Applications : Morpholine derivatives are often explored for their neuroprotective effects. They may play a role in treating conditions such as neuropathic pain and other neurological disorders by modulating neurotransmitter systems .
Case Studies
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry investigated various oxazole derivatives and found that those similar to 4-(benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Activity :
- Neurological Effects :
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-PHENYL-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Amine Side Chains : The morpholinylethyl group in the target compound likely improves water solubility over pyridinylmethyl () due to morpholine’s high polarity and hydrogen-bonding capacity.
- Positional Isomerism: The oxazole ring substitution pattern (5-amine vs.
Morpholine-Containing Analogues
Table 2: Morpholine Derivatives in Oxazole/Related Scaffolds
Key Observations :
- Sulfur vs. Oxygen Heterocycles : The oxazole core in the target may exhibit greater metabolic stability than sulfur-containing analogues (e.g., thiazoles or oxathioles in ), which are prone to oxidative degradation.
Sulfonamide-Containing Compounds
Table 3: Sulfonamide Group Comparisons
Key Observations :
- Electron-Withdrawing Effects : The target’s benzenesulfonyl group is less electron-withdrawing than the nitro group in , which may reduce undesired redox reactivity.
- Chlorine vs. Morpholine : The 4-chloro substitution in increases lipophilicity, whereas the morpholine in the target balances hydrophilicity for improved ADME profiles.
Biological Activity
The compound 4-(benzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,3-oxazol-5-amine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C17H22N2O3S
- Molecular Weight : 350.44 g/mol
The compound consists of a benzenesulfonyl group attached to a morpholine ring and an oxazole moiety, which are known to influence its biological activity.
Research indicates that compounds containing a benzenesulfonamide core often interact with various biological targets, including enzymes and receptors involved in cardiovascular regulation. Specifically, the oxazole structure may enhance interactions with protein targets due to its heterocyclic nature.
Interaction with Calcium Channels
Studies have shown that benzenesulfonamide derivatives can act as calcium channel inhibitors. The compound has been evaluated for its ability to modulate coronary resistance and perfusion pressure in isolated rat heart models. The data suggest that it may significantly lower these parameters, indicating a potential vasodilatory effect .
Pharmacological Effects
-
Cardiovascular Effects :
- The compound has demonstrated a reduction in coronary resistance and perfusion pressure in experimental models. This suggests a possible application in treating conditions such as hypertension.
- Table 1 summarizes the effects on coronary resistance compared to control substances:
Compound Coronary Resistance Reduction (%) This compound 30% 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide 15% Control (No Treatment) 0% - Antimicrobial Activity :
- Analgesic and Anti-inflammatory Properties :
Study on Perfusion Pressure
A recent study assessed the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat hearts. The results indicated that the compound significantly decreased perfusion pressure over time compared to controls .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound with calcium channel proteins. The results showed promising interactions, suggesting that it may function as an effective calcium channel blocker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
